ROMK1 Inhibitory Potency and hERG Selectivity Window vs. Piperidine Analog
The target compound demonstrates a multi-assay ROMK1 inhibitory profile with IC₅₀ values of 30–55 nM across electrophysiology and thallium flux assays, while maintaining a hERG selectivity window of approximately 3- to 6-fold (hERG IC₅₀ = 170 nM) . In contrast, a closely related piperidine analog (replacing the pyrrolidine ring with piperidine while retaining the 5-fluoropyrimidine ether and morpholino-methanone motif) exhibits substantially weaker ROMK1 inhibition with an IC₅₀ of 300 nM in the same ⁸⁶Rb⁺ efflux assay . This represents an approximately 5- to 10-fold difference in potency attributable solely to the pyrrolidine-to-piperidine ring-size change, underscoring the critical role of the pyrrolidine scaffold in achieving optimal channel engagement.
| Evidence Dimension | ROMK1 channel inhibition (human, ⁸⁶Rb⁺ efflux assay) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM (human ROMK1, CHO-DHFR cells, ⁸⁶Rb⁺ efflux, 35 min, TopCount) |
| Comparator Or Baseline | Piperidine analog (BDBM50391768, CHEMBL2146871): IC₅₀ = 300 nM (same assay) |
| Quantified Difference | ~6.1-fold (49 nM vs. 300 nM) |
| Conditions | Human ROMK1 expressed in CHO cells coexpressing DHFR; ⁸⁶Rb⁺ efflux measured after 35 min by TopCount method |
Why This Matters
Procurement of the pyrrolidine-based target compound rather than the piperidine analog is essential for achieving sub-100 nM ROMK1 potency, which is the threshold typically required for cellular proof-of-concept studies in diuretic and natriuretic drug discovery.
- [1] BindingDB Entry BDBM50391781, CHEMBL2146873, US9073882, 38. Affinity data summary for (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone. BindingDB, accessed 2026. View Source
- [2] BindingDB Entry BDBM50391768, CHEMBL2146871, US9073882, 95. Affinity data for piperidine analog of ROMK inhibitor series. BindingDB, accessed 2026. View Source
